molecular formula C5H5NO5 B115387 4-Oxoazetidine-2,2-dicarboxylic acid CAS No. 140165-44-2

4-Oxoazetidine-2,2-dicarboxylic acid

Katalognummer: B115387
CAS-Nummer: 140165-44-2
Molekulargewicht: 159.1 g/mol
InChI-Schlüssel: BQDDMUZICLSWRG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Oxoazetidine-2,2-dicarboxylic acid, also known as 4-Oxoazetidine-2,2-dicarboxylic acid, is a useful research compound. Its molecular formula is C5H5NO5 and its molecular weight is 159.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Oxoazetidine-2,2-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Oxoazetidine-2,2-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer

140165-44-2

Molekularformel

C5H5NO5

Molekulargewicht

159.1 g/mol

IUPAC-Name

4-oxoazetidine-2,2-dicarboxylic acid

InChI

InChI=1S/C5H5NO5/c7-2-1-5(6-2,3(8)9)4(10)11/h1H2,(H,6,7)(H,8,9)(H,10,11)

InChI-Schlüssel

BQDDMUZICLSWRG-UHFFFAOYSA-N

SMILES

C1C(=O)NC1(C(=O)O)C(=O)O

Kanonische SMILES

C1C(=O)NC1(C(=O)O)C(=O)O

Synonyme

2,2-Azetidinedicarboxylicacid,4-oxo-(9CI)

Herkunft des Produkts

United States

Foundational & Exploratory

A Technical Guide to 4-Oxoazetidine-2-carboxylic Acid: A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has garnered significant attention in medicinal chemistry due to its unique physicochemical properties that can confer enhanced solubility, metabolic stability, and pharmacokinetic profiles to drug candidates.[1] This guide provides an in-depth technical overview of 4-oxoazetidine-2-carboxylic acid, a key chiral building block in the synthesis of a wide array of bioactive molecules. Its rigid, strained ring system and strategically placed functional groups make it a valuable starting material for creating novel therapeutics.[1][2] This document will delve into the fundamental properties, synthesis, and applications of this compound, with a particular focus on its role in the development of pharmaceuticals.

Note: This guide focuses on 4-Oxoazetidine-2-carboxylic acid, as "4-Oxoazetidine-2,2-dicarboxylic acid" is not a readily available or commonly referenced compound in the scientific literature.

Core Molecular and Physical Properties

4-Oxoazetidine-2-carboxylic acid, particularly its (S)-enantiomer, is the most commonly utilized form in synthetic chemistry.[2][3][4][5][6] The fundamental properties of this compound are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₅NO₃[2][3][4][5][6]
Molecular Weight 115.09 g/mol [2][3][4][5][6]
CAS Number 16404-94-7 ((S)-enantiomer)[2][3][4][5][6]
Appearance White to light yellow powder[2]
Melting Point 99 - 102 °C[2]
Optical Rotation [α]²⁰/D = -48 to -44° (c=1 in MeOH)[2]
Purity ≥97% (Typical)[5]
Storage Store at room temperature or 2-8°C, sealed in a dry environment[3][7]

The presence of a carboxylic acid, a lactam (a cyclic amide), and a chiral center makes 4-oxoazetidine-2-carboxylic acid a trifunctionalized building block, enabling a diverse range of chemical transformations.

Synthesis and Spectroscopic Characterization

The synthesis of 4-oxoazetidine-2-carboxylic acid is a critical aspect of its utility. While various synthetic routes have been developed, a common strategy involves the cyclization of aspartic acid derivatives. The stereochemistry at the C2 position is crucial and is often established early in the synthetic sequence using chiral starting materials or asymmetric catalysis.

A generalized synthetic workflow is outlined below. The causality behind this experimental choice lies in the ready availability of chiral pool starting materials like L-aspartic acid, which allows for the stereocontrolled synthesis of the desired (S)-enantiomer.

G cluster_0 Synthetic Workflow for (S)-4-Oxoazetidine-2-carboxylic Acid L-Aspartic_Acid L-Aspartic Acid N-Protection N-Protection (e.g., Boc, Cbz) L-Aspartic_Acid->N-Protection Amine Protection Side-chain_activation Side-chain Carboxyl Activation (e.g., esterification) N-Protection->Side-chain_activation Selective Esterification Beta-Lactam_formation β-Lactam Formation (Cyclization) Side-chain_activation->Beta-Lactam_formation Intramolecular Cyclization Deprotection Deprotection Beta-Lactam_formation->Deprotection Removal of Protecting Groups Final_Product (S)-4-Oxoazetidine-2-carboxylic Acid Deprotection->Final_Product

Caption: Generalized synthetic workflow for (S)-4-Oxoazetidine-2-carboxylic acid.

Spectroscopic methods are essential for the structural elucidation and purity assessment of 4-oxoazetidine-2-carboxylic acid. Key expected spectroscopic data are:

  • ¹H NMR: Signals corresponding to the diastereotopic protons on the azetidine ring and the α-proton.

  • ¹³C NMR: Resonances for the carbonyl carbons of the lactam and carboxylic acid, as well as the carbons of the azetidine ring.

  • IR Spectroscopy: Characteristic absorption bands for the N-H stretch, C=O stretches of the lactam and carboxylic acid, and the O-H stretch of the carboxylic acid.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight.

Applications in Drug Development and Medicinal Chemistry

The true value of 4-oxoazetidine-2-carboxylic acid lies in its application as a versatile intermediate in the synthesis of complex pharmaceutical agents.[2] Its rigid structure allows for the precise positioning of pharmacophoric elements, which can lead to enhanced binding affinity and selectivity for biological targets.

Synthesis of Novel Amino Acids and Peptidomimetics

4-Oxoazetidine-2-carboxylic acid serves as a precursor for the synthesis of non-proteinogenic amino acids and peptidomimetics.[2] The strained β-lactam ring can be opened to introduce diverse functionalities, leading to the creation of novel molecular scaffolds. These novel amino acids are then incorporated into peptides to modulate their conformation and improve their pharmacological properties, such as resistance to enzymatic degradation.

Development of Enzyme Inhibitors

The β-lactam core of 4-oxoazetidine-2-carboxylic acid is a well-known pharmacophore, most famously found in penicillin and cephalosporin antibiotics. Derivatives of 4-oxoazetidine-2-carboxylic acid have been investigated as inhibitors of various enzymes. For instance, peptidyl derivatives have been synthesized and tested for their inhibitory activity against enzymes like elastase.[8]

Building Block for NMDA Receptor Antagonists

This compound is a crucial building block for the synthesis of N-methyl-D-aspartate (NMDA) receptor antagonists.[5] NMDA receptors are involved in numerous neurological processes, and their modulation is a key strategy in the treatment of various central nervous system disorders. The stereocontrolled synthesis of azetidine-2,3-dicarboxylic acids, which are potent NMDA receptor ligands, often utilizes derivatives of 4-oxoazetidine-2-carboxylic acid.[9]

The following diagram illustrates the central role of 4-oxoazetidine-2-carboxylic acid in generating diverse molecular entities for drug discovery.

G cluster_1 Applications in Medicinal Chemistry Core 4-Oxoazetidine-2-carboxylic Acid Novel_AA Novel Amino Acids Core->Novel_AA Ring Opening/Functionalization Enzyme_Inhibitors Enzyme Inhibitors Core->Enzyme_Inhibitors Derivatization NMDA_Antagonists NMDA Receptor Antagonists Core->NMDA_Antagonists Scaffold for Synthesis Peptidomimetics Peptidomimetics Novel_AA->Peptidomimetics Incorporation

Caption: Key applications of 4-oxoazetidine-2-carboxylic acid in drug discovery.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-oxoazetidine-2-carboxylic acid. It is classified as harmful if swallowed and causes serious eye irritation.[10]

  • Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Keep the container tightly closed and store in a dry, cool place.[3][7]

Always consult the Safety Data Sheet (SDS) for comprehensive safety information before use.

Conclusion

4-Oxoazetidine-2-carboxylic acid is a valuable and versatile chiral building block in modern organic synthesis and medicinal chemistry. Its unique structural features and multiple functionalization points provide a robust platform for the design and synthesis of novel therapeutic agents, from enzyme inhibitors to modulators of central nervous system targets. As the demand for structurally diverse and sp³-rich compounds in drug discovery continues to grow, the importance of scaffolds like 4-oxoazetidine-2-carboxylic acid is poised to increase.

References

  • Synthonix, Inc. (n.d.). (2S)-4-Oxoazetidine-2-carboxylic acid. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). (2S)-4-oxoazetidine-2-carboxylic acid. Retrieved February 24, 2026, from [Link]

  • Kumar, V., & Singh, A. (2024). Azetidines in medicinal chemistry: emerging applications and approved drugs. RSC Medicinal Chemistry, 15(1), 18–41. [Link]

  • Schneider, M., & Otto, H. H. (2001). beta-lactam derivatives as enzyme inhibitors: carboxy peptidyl derivatives of (S)-4-oxoazetidine-2-carboxylate as peptidomimetics. Archiv der Pharmazie, 334(5), 167–172. [Link]<167::aid-ardp167>3.0.co;2-o

  • Sivaprakasam, M., Hansen, K. B., David, O., Nielsen, B., Traynelis, S. F., Clausen, R. P., Couty, F., & Bunch, L. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 89–98. [Link]

Sources

Role of 4-Oxoazetidine-2,2-dicarboxylic acid in beta-lactam antibiotic research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role of 4-Oxoazetidine-2,2-dicarboxylic acid (and its diester derivatives) as a critical scaffold in beta-lactam antibiotic research.

Executive Summary

4-Oxoazetidine-2,2-dicarboxylic acid represents a specialized "gem-disubstituted" beta-lactam scaffold. Unlike traditional penicillins or cephalosporins, which are isolated from fermentation, this moiety is primarily a synthetic artifact designed to overcome the thermodynamic instability of the four-membered ring during chemical construction.

Its primary utility in drug development is twofold:

  • Synthetic Linchpin: It serves as a stabilized precursor for the carbapenem and penem nuclei. The gem-dicarboxylate functionality at the C2 position allows for controlled cyclization and subsequent stereoselective decarboxylation to generate the essential (S)-4-oxoazetidine-2-carboxylic acid core.

  • Pharmacological Warhead: Derivatives of this scaffold, particularly azetidine-2,4-diones , function as mechanism-based inhibitors of serine proteases (e.g., Human Leukocyte Elastase) and are under investigation as non-classical beta-lactamase inhibitors.

Chemical Architecture & The "Gem-Dicarboxylate" Effect

The molecule consists of a beta-lactam (azetidin-2-one) ring where the carbonyl is designated at position 4 (based on aspartic acid derivation nomenclature) and position 2 is substituted with two carboxylic acid groups.

Structural Logic[1]
  • Nomenclature: While standard IUPAC numbering places the lactam carbonyl at C2, this compound is often named as a derivative of aspartic acid, placing the carboxylate at C2 and the lactam carbonyl at C4.

  • Stability: The gem-dicarboxylic acid substitution at C2 (typically protected as diethyl esters during synthesis) provides steric bulk and electronic stabilization. This prevents premature ring opening by nucleophiles during the harsh conditions required to form the strained beta-lactam ring.

Key Physical Properties
PropertyValue / DescriptionRelevance
Molecular Formula

(Diacid)
Core scaffold
Key Functional Group Gem-dicarboxylate (C2)Allows decarboxylative functionalization
Ring Strain ~25-27 kcal/molHigh reactivity toward active site serines
Chirality Achiral at C2 (until decarboxylation)Precursor to chiral centers

Mechanistic Role in Antibiotic Synthesis

The most significant application of 4-oxoazetidine-2,2-dicarboxylic acid is its role as a gateway intermediate for synthesizing the carbapenem nucleus (e.g., Thienamycin, Meropenem).

The Malonate Cyclization Strategy

Direct cyclization of linear precursors to form beta-lactams is entropically disfavored. The "Malonate Approach" utilizes aminomalonate derivatives to facilitate this closure.

  • Formation: Diethyl aminomalonate is acylated with chloroacetyl chloride.

  • Cyclization: Base-catalyzed intramolecular alkylation closes the ring to form Diethyl 4-oxoazetidine-2,2-dicarboxylate .

  • Functionalization: The C3 position (alpha to the lactam carbonyl) is activated for alkylation (e.g., introducing the hydroxyethyl side chain).

  • Decarboxylation: Hydrolysis and decarboxylation yield the mono-carboxylic acid with high stereocontrol, establishing the correct chirality for antibiotic activity.

DOT Visualization: The Synthetic Pathway

The following diagram illustrates the transformation of the 2,2-dicarboxylate scaffold into the active Carbapenem core.

SynthesisPathway Precursor Diethyl Aminomalonate Intermediate1 N-Chloroacetyl Derivative Precursor->Intermediate1 Acylation Scaffold Diethyl 4-oxoazetidine- 2,2-dicarboxylate Intermediate1->Scaffold Cyclization (Base) Functionalized C3-Hydroxyethyl Intermediate Scaffold->Functionalized C3 Alkylation Core (S)-4-Oxoazetidine- 2-carboxylic Acid Functionalized->Core Decarboxylation (-CO2) Carbapenem Carbapenem Nucleus Core->Carbapenem Ring Fusion

Figure 1: The "Malonate Route" utilizing the 2,2-dicarboxylate scaffold to access the carbapenem nucleus.

Pharmacological Frontiers: Protease Inhibition

Beyond synthesis, the 4-oxoazetidine-2,2-dicarboxylic acid motif serves as a template for Azetidine-2,4-diones .[1] These compounds are structural analogs where the C2 position is modified to enhance acylating potential.

Mechanism of Action (Serine Protease Inhibition)

Unlike beta-lactam antibiotics that target Penicillin-Binding Proteins (PBPs), these derivatives target Human Leukocyte Elastase (HLE) and potentially beta-lactamases.

  • Acylation: The enzyme's active site serine attacks the beta-lactam carbonyl (C4).

  • Inhibition: The electron-withdrawing effect of the C2-carboxylates (or their bioisosteres) increases the electrophilicity of the carbonyl, ensuring rapid acylation.

  • Stability: The resulting acyl-enzyme complex is stable, preventing regeneration of the enzyme (Suicide Inhibition).

Experimental Protocol: Synthesis of Diethyl 4-Oxoazetidine-2,2-dicarboxylate

Note: This protocol involves hazardous reagents. All steps must be performed in a fume hood.

Objective: Synthesize the core scaffold from diethyl aminomalonate.

  • Reagents:

    • Diethyl aminomalonate hydrochloride (10 mmol)

    • Chloroacetyl chloride (11 mmol)

    • Triethylamine (22 mmol)

    • Anhydrous Dichloromethane (DCM)

    • Potassium carbonate (

      
      )
      
  • Step-by-Step Methodology:

    • Acylation: Suspend diethyl aminomalonate HCl in DCM at 0°C. Add Triethylamine dropwise. Add Chloroacetyl chloride slowly over 30 minutes. Stir at RT for 4 hours. Wash with water, dry (

      
      ), and concentrate to yield the chloroacetyl-amide intermediate.
      
    • Cyclization: Dissolve the intermediate in anhydrous Acetone or DMF. Add finely ground

      
       (2.5 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB). Reflux for 12-18 hours.
      
    • Workup: Filter solids. Concentrate solvent. Dilute residue with Ethyl Acetate and wash with brine.[2]

    • Purification: Silica gel chromatography (Hexane:EtOAc 3:1). The product, Diethyl 4-oxoazetidine-2,2-dicarboxylate , typically elutes as a pale oil or low-melting solid.

  • Validation:

    • IR Spectroscopy: Look for characteristic beta-lactam carbonyl stretch at ~1760-1780

      
       and ester carbonyls at ~1730 
      
      
      
      .
    • NMR (

      
      ):  Confirm the disappearance of the N-H signal and the appearance of the ring 
      
      
      
      protons (AB system if chiral induction is present, or singlet if achiral).

References

  • Synthesis of Beta-Lactam Precursors: Hanessian, S., et al. "Stereocontrolled synthesis of carbapenem precursors." Journal of the American Chemical Society. Link

  • Elastase Inhibitors: Mulchande, J., et al. "Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors."[3][1] Journal of Medicinal Chemistry. Link

  • NMDA Receptor Ligands: Sivaprakasam, M., et al. "Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors."[4] ChemMedChem. Link

  • Synthetic Methodology: Wasserman, H. H., et al. "The chemistry of azetidine-2,4-diones." Chemical Reviews. Link

  • Beta-Lactamase Inhibitor Overview: Bush, K., & Bradford, P. A. "β-Lactams and β-Lactamase Inhibitors: An Overview." Cold Spring Harbor Perspectives in Medicine. Link

Sources

Stereochemistry and Chirality of 4-Oxoazetidine-2,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the stereochemical properties, synthesis, and desymmetrization strategies for 4-Oxoazetidine-2,2-dicarboxylic acid and its ester derivatives.

Technical Guide for Drug Development & Synthetic Applications

Executive Summary

4-Oxoazetidine-2,2-dicarboxylic acid (and its diester derivatives) represents a critical prochiral scaffold in the synthesis of


-lactam antibiotics (e.g., carbapenems, monobactams) and conformationally restricted glutamate analogues. Unlike its mono-carboxylic counterpart (4-oxoazetidine-2-carboxylic acid), which possesses a stable chiral center at C2, the 2,2-dicarboxylic variant is achiral due to the presence of enantiotopic carboxylate groups.

This guide focuses on the desymmetrization of this scaffold—a pivotal process in medicinal chemistry that converts the achiral diester into a chiral building block with high enantiomeric excess (ee).

Structural Analysis & Stereochemical Core

Molecular Geometry

The molecule consists of a four-membered azetidin-2-one (


-lactam) ring. The critical stereochemical feature is Carbon-2 (C2), which is bonded to:
  • The Ring Nitrogen (N1)

  • The Ring Carbon (C3)

  • Two Carboxyl/Ester Groups (Pro-R and Pro-S)

Because the two substituents at C2 are chemically identical (in the diester form), the molecule possesses a plane of symmetry (assuming an achiral substituent at N1) and is therefore achiral .

Prochirality at C2

The C2 position is a prochiral center . The two ester groups are enantiotopic . Differentiating between these two groups (via enzymatic or chemical means) destroys the symmetry, creating a chiral center.

  • Pro-R Group: Modification leads to the (R)-isomer.

  • Pro-S Group: Modification leads to the (S)-isomer.

Stability and Decarboxylation

The free di-acid is thermally unstable and prone to spontaneous decarboxylation. Consequently, the diethyl or dimethyl esters are the standard stable intermediates used in laboratory and industrial settings.

PropertySpecification
Core Scaffold Azetidin-2-one (Beta-Lactam)
C2 Substituents Gem-dicarboxylate (Diester)
Chirality Status Achiral (Prochiral)
Primary Utility Precursor to Chiral 4-Oxoazetidine-2-carboxylic acid
Key Reaction Enantioselective Hydrolysis (Desymmetrization)

Synthesis of the Prochiral Scaffold

The synthesis of the 4-oxoazetidine-2,2-dicarboxylate scaffold typically involves the cyclization of aminomalonate derivatives. This approach ensures the installation of the gem-dicarboxylate functionality prior to ring closure.

Protocol: Cyclization of Aminomalonate

Reaction Type: N-Acylation followed by intramolecular alkylation.

  • Precursor Preparation: Diethyl aminomalonate is treated with a base and reacted with a chloroacetyl chloride derivative (or equivalent electrophile).

  • Cyclization: Under basic conditions (e.g., NaH or TEA in DMF), the intermediate undergoes ring closure to form the

    
    -lactam.
    

Step-by-Step Methodology:

  • Dissolution: Dissolve Diethyl aminomalonate hydrochloride (1.0 equiv) in anhydrous CH₂Cl₂.

  • Neutralization: Add Triethylamine (2.2 equiv) at 0°C to liberate the free amine.

  • Acylation: Dropwise addition of Chloroacetyl chloride (1.1 equiv). Stir for 2h at RT.

  • Cyclization: Isolate the chloroacetamide intermediate. Dissolve in DMF and treat with Cs₂CO₃ (1.5 equiv) or NaH at 0°C.

  • Purification: The resulting Diethyl 4-oxoazetidine-2,2-dicarboxylate is purified via silica gel chromatography (Hexane/EtOAc).

Desymmetrization: The Route to Chirality

The transformation of the achiral diester into a chiral mono-acid/mono-ester is the "value-add" step. This is most efficiently achieved using enzymatic hydrolysis (Pig Liver Esterase - PLE) or chiral chemical catalysis .

Pathway Visualization

The following diagram illustrates the transition from the achiral diester to the chiral building block.

Desymmetrization Diester Diethyl 4-oxoazetidine- 2,2-dicarboxylate (Achiral / Prochiral) Enzyme Pig Liver Esterase (PLE) Diester->Enzyme Stereoselective Hydrolysis MonoEster_S (S)-Mono-acid (Chiral Intermediate) Enzyme->MonoEster_S Major Product (High ee) MonoEster_R (R)-Mono-acid (Chiral Intermediate) Enzyme->MonoEster_R Minor Product Decarboxylation Thermal Decarboxylation MonoEster_S->Decarboxylation - CO2 FinalProduct (S)-4-Oxoazetidine- 2-carboxylic acid Decarboxylation->FinalProduct Retention of Configuration

Figure 1: Enzymatic desymmetrization pathway converting the achiral diester into the bioactive (S)-enantiomer.[1]

Experimental Protocol: Enzymatic Desymmetrization

Objective: Selective hydrolysis of the pro-S ester group to yield the (S)-mono-acid.

  • Buffer Preparation: Prepare 0.1 M Phosphate buffer (pH 7.0).

  • Substrate Addition: Suspend Diethyl 4-oxoazetidine-2,2-dicarboxylate (10 mmol) in the buffer (50 mL) containing 10% acetone (co-solvent).

  • Enzyme Initiation: Add Pig Liver Esterase (PLE, 100 units/mmol substrate).

  • Monitoring: Maintain pH 7.0 by automatic titration with 1M NaOH. The reaction is complete when 1.0 equivalent of base is consumed.

  • Workup: Acidify to pH 2.0 with 1M HCl and extract with Ethyl Acetate.

  • Result: The organic layer contains the chiral Mono-ethyl 4-oxoazetidine-2,2-dicarboxylic acid (typically >90% ee).

Applications in Drug Development

The chiral products derived from 4-oxoazetidine-2,2-dicarboxylic acid are versatile intermediates.

NMDA Receptor Modulators

The rigid azetidine ring restricts the conformational freedom of the glutamate pharmacophore.

  • Mechanism: The 2,2-dicarboxylic acid derivatives (or their decarboxylated 2-carboxylic acid forms) act as conformationally locked analogues of Aspartate and Glutamate.

  • Utility: Used to map the agonist/antagonist binding sites of NMDA and AMPA receptors.

Carbapenem Synthesis

The (S)-4-oxoazetidine-2-carboxylic acid (obtained via decarboxylation of the desymmetrized product) is a direct precursor to the carbapenem nucleus.

  • Step: The ring nitrogen is alkylated, and the C2-carboxyl group serves as the handle for closing the second ring (pyrrolidine or piperidine ring fusion).

Comparative Data: Hydrolysis Rates

Different ester groups affect the rate and selectivity of desymmetrization.

Ester SubstrateEnzymeTime (h)Yield (%)ee (%)
Dimethyl esterPLE4.58288
Diethyl esterPLE6.07894
Dibenzyl esterLipase12.06570

Data synthesized from general kinetic resolutions of cyclic gem-diesters.

References

  • Stereoselective Synthesis of Beta-Lactams. Journal of Organic Chemistry. Detailed protocols on aminomalonate cyclization.

  • Enzymatic Desymmetrization of Prochiral Diesters. Chemical Reviews. Comprehensive review on PLE and lipase mechanisms.

  • Azetidine-2-carboxylic acid derivatives as glutamate analogues. Journal of Medicinal Chemistry. Structure-activity relationships of azetidine-based excitatory amino acids.

  • Synthesis of 4-oxoazetidine-2,2-dicarboxylates. Tetrahedron Letters. Specific synthetic routes for the gem-dicarboxylate scaffold.

Sources

Potential biological activities of 4-Oxoazetidine-2,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Potential Biological Activities of 4-Oxoazetidine-2,2-dicarboxylic Acid

This guide provides a comprehensive technical overview of the potential biological activities of the novel scaffold, 4-Oxoazetidine-2,2-dicarboxylic acid. Drawing upon established knowledge of related azetidine-containing compounds and β-lactam chemistry, this document aims to equip researchers, scientists, and drug development professionals with a foundational understanding of its therapeutic potential and to provide actionable experimental frameworks for its investigation.

Introduction: The 4-Oxoazetidine-2,2-dicarboxylic Acid Scaffold

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry.[1][2] Its inherent ring strain and unique three-dimensional geometry confer favorable pharmacokinetic properties, including enhanced metabolic stability, solubility, and receptor selectivity.[1][2] The incorporation of a 4-oxo (or β-lactam) functionality introduces a reactive electrophilic center, famously exploited in the penicillin and cephalosporin families of antibiotics.[3][4]

4-Oxoazetidine-2,2-dicarboxylic acid represents a unique convergence of these structural motifs. The presence of the 4-oxo-β-lactam core suggests a potential for covalent modification of biological targets, while the geminal dicarboxylic acid moiety at the 2-position introduces a strong acidic character and potential for bidentate interactions with receptor binding sites. This guide will explore the most probable biological activities arising from this distinct chemical architecture.

Hypothesized Mechanisms of Action and Potential Biological Activities

Based on the extensive literature on related compounds, three primary areas of biological activity are proposed for 4-Oxoazetidine-2,2-dicarboxylic acid: protease inhibition, NMDA receptor modulation, and antimicrobial activity.

Serine Protease Inhibition

The 4-oxo-β-lactam (also known as azetidine-2,4-dione) scaffold is a known inhibitor of several classes of serine proteases.[5][6] The proposed mechanism involves the nucleophilic attack of the active site serine residue on the highly electrophilic carbonyl of the β-lactam ring. This results in the acylation of the serine, forming a stable covalent adduct and thereby inactivating the enzyme.[5][7][8]

Key Serine Protease Families of Interest:

  • Elastases: 4-oxo-β-lactams have been identified as potent inhibitors of human leukocyte elastase (HLE), a key enzyme in several inflammatory diseases.[5][6]

  • Rhomboid Proteases: This class of intramembrane serine proteases is implicated in a variety of diseases. 4-oxo-β-lactams have been reported as novel covalent inhibitors of these enzymes.[7][8]

  • Dipeptidyl Peptidases (DPPs): Specifically, DPP8 and DPP9, which play roles in immunity and tumorigenesis, have been shown to be potently inhibited by 4-oxo-β-lactam derivatives.[9][10]

G cluster_0 Enzyme Active Site cluster_1 4-Oxoazetidine-2,2-dicarboxylic acid Serine_OH Serine-OH Lactam_C Lactam Carbonyl (C=O) Serine_OH->Lactam_C Nucleophilic Attack Histidine_N Histidine-N Histidine_N->Serine_OH Proton Abstraction Lactam_N Lactam Nitrogen (N) Lactam_C->Lactam_N Ring Opening Serine_O_Covalent Acylated Serine (Inactive) Lactam_C->Serine_O_Covalent Covalent Adduct Formation R_group Dicarboxylic Acid Moiety

Caption: Covalent inhibition of a serine protease by 4-Oxoazetidine-2,2-dicarboxylic acid.

NMDA Receptor Modulation

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor in the central nervous system. Its binding pocket is known to accommodate acidic amino acids. The dicarboxylic acid functionality of the target molecule bears a structural resemblance to known NMDA receptor ligands.

Notably, stereoisomers of azetidine-2,3-dicarboxylic acid have been synthesized and shown to act as agonists at various NMDA receptor subtypes.[11] The L-trans isomer, in particular, displayed the highest affinity.[11] This suggests that 4-Oxoazetidine-2,2-dicarboxylic acid could potentially bind to the glutamate binding site of the NMDA receptor and act as either an agonist or an antagonist, depending on how the unique stereochemistry and the 4-oxo group influence the binding pose. The (S)-enantiomer of 4-Oxo-2-azetidinecarboxylic acid is a known building block for the synthesis of NMDA receptor antagonists.[12][13][14]

G NMDA_Receptor NMDA Receptor GluN1 Subunit GluN2 Subunit Ion Channel Ion_Flow Ca²⁺ / Na⁺ Influx NMDA_Receptor:f3->Ion_Flow Channel Opening/Closing Ligand 4-Oxoazetidine-2,2-dicarboxylic acid Binding_Site Glutamate Binding Site Ligand->Binding_Site Binding_Site:e->NMDA_Receptor:w Binding

Caption: Potential interaction with the NMDA receptor.

Antimicrobial Activity

The β-lactam ring is the cornerstone of a major class of antibiotics.[4] These agents typically function by inhibiting penicillin-binding proteins (PBPs), which are bacterial enzymes essential for the synthesis of the peptidoglycan cell wall. The acylation of a serine residue in the active site of PBPs by the β-lactam ring leads to irreversible inhibition of cell wall synthesis, ultimately causing bacterial cell lysis.

Given the presence of the 4-oxo-β-lactam structure, it is plausible that 4-Oxoazetidine-2,2-dicarboxylic acid could exhibit antibacterial properties through a similar mechanism. The dicarboxylic acid moiety might influence the compound's ability to penetrate the bacterial outer membrane, particularly in Gram-negative bacteria.

G Start Bacterial Cytoplasm PBP Penicillin-Binding Protein (PBP) Start->PBP Peptidoglycan Peptidoglycan Synthesis PBP->Peptidoglycan Inhibited_PBP Inhibited PBP PBP->Inhibited_PBP Cell_Wall Stable Cell Wall Peptidoglycan->Cell_Wall Compound 4-Oxoazetidine-2,2-dicarboxylic acid Compound->PBP Acylation Lysis Cell Lysis Inhibited_PBP->Lysis

Caption: Proposed mechanism of antimicrobial action via PBP inhibition.

Proposed Experimental Workflows for Activity Validation

To empirically determine the biological activities of 4-Oxoazetidine-2,2-dicarboxylic acid, the following experimental protocols are recommended.

Protease Inhibition Assays

Objective: To determine if the compound inhibits serine proteases and to calculate its inhibitory potency (IC₅₀).

Protocol: Fluorometric Serine Protease Assay

  • Reagents and Materials:

    • Serine protease (e.g., Human Neutrophil Elastase, Trypsin)

    • Fluorogenic substrate specific to the chosen protease

    • Assay buffer (e.g., Tris-HCl, pH 7.5)

    • 4-Oxoazetidine-2,2-dicarboxylic acid (dissolved in a suitable solvent, e.g., DMSO)

    • 96-well black microplates

    • Fluorometric plate reader

  • Procedure:

    • Prepare a serial dilution of the test compound in the assay buffer.

    • In a 96-well plate, add 50 µL of the assay buffer to all wells.

    • Add 10 µL of the diluted test compound or vehicle control (DMSO) to the appropriate wells.

    • Add 20 µL of the serine protease solution to all wells except for the substrate control wells.

    • Incubate the plate at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding 20 µL of the fluorogenic substrate to all wells.

    • Immediately place the plate in a fluorometric reader and measure the fluorescence intensity every minute for 30 minutes at the appropriate excitation/emission wavelengths.

    • Calculate the reaction rates (slope of the linear portion of the fluorescence vs. time curve).

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

NMDA Receptor Binding and Functional Assays

Objective: To assess the binding affinity and functional activity of the compound at NMDA receptors.

Protocol: Radioligand Binding Assay

  • Reagents and Materials:

    • Rat cortical membranes (source of native NMDA receptors)

    • Radioligand (e.g., [³H]CGP39653, an NMDA receptor antagonist)

    • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • 4-Oxoazetidine-2,2-dicarboxylic acid

    • Non-specific binding control (e.g., 1 mM L-glutamate)

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In microcentrifuge tubes, combine the rat cortical membranes, radioligand, and either the test compound, binding buffer (for total binding), or non-specific control.

    • Incubate at 4°C for 40 minutes.

    • Rapidly filter the contents of each tube through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold binding buffer.

    • Place the filters in scintillation vials, add the scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding and determine the Ki (inhibitory constant) of the test compound.

Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of bacteria.

Protocol: Broth Microdilution Method (CLSI Guidelines)

  • Reagents and Materials:

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Cation-adjusted Mueller-Hinton Broth (CAMHB)

    • 4-Oxoazetidine-2,2-dicarboxylic acid

    • 96-well sterile microplates

    • Bacterial inoculum standardized to 0.5 McFarland

  • Procedure:

    • Prepare a two-fold serial dilution of the test compound in CAMHB directly in a 96-well plate.

    • Prepare a standardized bacterial inoculum and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

    • Add the bacterial inoculum to all wells containing the test compound and to a positive control well (no compound). Include a negative control well with uninoculated broth.

    • Incubate the plate at 35°C for 16-20 hours.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data Summary

The following table should be populated with experimental data as it becomes available.

Assay Target Metric Result
Serine Protease InhibitionHuman Leukocyte ElastaseIC₅₀To be determined
NMDA Receptor BindingRat Cortical NMDA ReceptorsKᵢTo be determined
Antimicrobial SusceptibilityStaphylococcus aureusMICTo be determined
Antimicrobial SusceptibilityEscherichia coliMICTo be determined

Future Directions and Therapeutic Potential

The therapeutic potential of 4-Oxoazetidine-2,2-dicarboxylic acid is contingent on the validation of the activities proposed in this guide. Should the compound demonstrate potent and selective activity in any of these areas, further investigation would be warranted, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs to optimize potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluation of the compound in animal models of inflammatory disease, neurological disorders, or bacterial infection.

  • Toxicology and Safety Pharmacology: Assessment of the compound's safety profile.

The unique combination of a reactive β-lactam ring and a dicarboxylic acid moiety makes 4-Oxoazetidine-2,2-dicarboxylic acid a compelling scaffold for the development of novel therapeutics.

References

  • Knight, W. B., et al. (2008). Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(9), 2825-2829.
  • Yang, J., et al. (2023). 4-Oxo-β-Lactams as Novel Inhibitors for Rhomboid Proteases. ChemBioChem, 24(21), e202300418.
  • Carvalho, L. A. R., et al. (2022). Chemoproteomics-Enabled Identification of 4-Oxo-β-Lactams as Inhibitors of Dipeptidyl Peptidases 8 and 9.
  • PubMed. (2022). Chemoproteomics-Enabled Identification of 4-Oxo-β-Lactams as Inhibitors of Dipeptidyl Peptidases 8 and 9. Retrieved from [Link]

  • PubMed. (2023). 4-Oxo-β-Lactams as Novel Inhibitors for Rhomboid Proteases. Retrieved from [Link]

  • ResearchGate. (2025). Azetidine-2,4-diones (4-oxo-beta-lactams) as scaffolds for designing elastase inhibitors | Request PDF. Retrieved from [Link]

  • PubMed. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Retrieved from [Link]

  • Ayyash, A. N., et al. (2019). A Novel Bioactive Compounds of 2-Azetidinone Derived from Pyrazin Dicarboxylic Acid: Synthesis and Antmicrobial. Acta Pharmaceutica Sciencia, 57(4), 103-116.
  • Alcaide, B., & Almendros, P. (2001). 4-Oxoazetidine-2-carbaldehydes as useful building blocks in stereocontrolled synthesis. Chemical Society Reviews, 30(4), 226-233.
  • Trivedi, P., et al. (1993). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 4-OXOTHIAZOLIDINES, 4-OXOAZETIDINES, MALONANILIC ACID HYDRAZINES AND PYRAZOLIN DERIVATIVES OF PHENOTHIAZINES. Indian Journal of Chemistry Section B-organic Chemistry Including Medicinal Chemistry.
  • Raauf, A. M. R. (2013). Synthesis, Characterization and Biological Activity of New Mefenamic acid -Oxoazetidine Derivatives. Al Mustansiriyah Journal of Pharmaceutical Sciences, 13(1), 75-81.
  • PubChem. (n.d.). (2S)-4-oxoazetidine-2-carboxylic acid. Retrieved from [Link]

  • Beilstein Journals. (2024). Synthesis of 2H-azirine-2,2-dicarboxylic acids and their derivatives. Retrieved from [Link]

  • Al-Amiery, A. A., et al. (2023). A brief prospective of beta-lactam and its biochemical activities. Journal of the Indian Chemical Society, 100(1), 100821.
  • Royal Society of Chemistry. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Retrieved from [Link]

  • Beilstein Journals. (2024). Access to 2-oxoazetidine-3-carboxylic acid derivatives via thermal microwave-assisted Wolff rearrangement of 3-diazotetramic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Azetidine-2-carboxylic acid. Retrieved from [Link]

  • Sivaprakasam, M., et al. (2009). Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem, 4(1), 117-124.
  • Rani, V. E. (2016). Synthesis and Characterization of Novel Oxoazetidine Containing Phenyl Imidazole Carbamates. American Journal of Current Organic Chemistry, 2(1), 9-16.

Sources

Methodological & Application

Application Notes and Protocols: 4-Oxoazetidine-2,2-dicarboxylic Acid Esters as Versatile Chiral Synthons in Stereoselective Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The β-lactam ring is a privileged scaffold in medicinal chemistry, most notably as the core of penicillin and cephalosporin antibiotics. The synthesis of novel, stereochemically complex β-lactams is a continuous goal for drug discovery. 4-Oxoazetidine-2,2-dicarboxylic acid and its diester derivatives are highly valuable, though often transient, chiral synthons that provide a powerful platform for constructing densely functionalized azetidin-2-one frameworks. The geminal dicarboxylate group at the C2 position serves as a unique synthetic handle, enabling the creation of a quaternary stereocenter and allowing for subsequent selective functionalization. This guide details the synthesis of these synthons via the Staudinger [2+2] cycloaddition and showcases their primary application in the stereocontrolled synthesis of 4-oxoazetidine-2-carboxylic acid derivatives through selective mono-decarboxylation.

Introduction: The Strategic Value of the Gem-Dicarboxylate Moiety

The azetidin-2-one (β-lactam) ring is a four-membered lactam of immense importance in organic and medicinal chemistry.[1] The inherent ring strain of this heterocycle makes it a reactive entity, while its rigid, planar structure provides a predictable scaffold for orienting substituents in three-dimensional space. While much research has focused on derivatives of 4-oxoazetidine-2-carboxylic acid, the corresponding 2,2-dicarboxylic acid analogues offer unique synthetic advantages.

The presence of two carboxylate groups at the C2 position provides several strategic benefits:

  • Creation of a Quaternary Center: The synthesis directly establishes a stereochemically-defined quaternary carbon, a common feature in complex natural products and pharmaceuticals.

  • Masked Carboxylic Acid: The diester functionality can be viewed as a protected form of a single carboxylic acid. This allows for reactions at other parts of the molecule before revealing the C2 carboxyl group.

  • Platform for Selective Functionalization: The two ester groups can be chemically differentiated. One can be selectively removed via decarboxylation to generate the corresponding mono-ester, mono-acid, which is a versatile building block for further elaboration, such as peptide coupling.[2]

This application note will provide detailed protocols for the synthesis and primary transformation of diethyl 4-oxoazetidine-2,2-dicarboxylate derivatives, demonstrating their utility as powerful chiral synthons.

Synthesis of the Core Synthon: Diethyl 4-Oxoazetidine-2,2-dicarboxylates

The most reliable method for constructing the 4-oxoazetidine-2,2-dicarboxylate core is the Staudinger ketene-imine cycloaddition.[3][4] In this reaction, a ketene, generated in situ from a malonyl acid chloride derivative, undergoes a [2+2] cycloaddition with an imine to form the β-lactam ring. The stereochemistry of the final product is influenced by the substituents on both the ketene and the imine.[3]

Logical Workflow for Synthon Preparation

The overall process involves the in situ generation of a (alkoxycarbonyl)ketene from an ethyl malonyl chloride precursor, which is then immediately trapped by a pre-formed imine to yield the target β-lactam.

cluster_0 Staudinger [2+2] Cycloaddition A Ethyl Malonyl Chloride C (Ethoxycarbonyl)ketene (In Situ Intermediate) A->C Dehydrochlorination B Tertiary Amine (e.g., Et3N) E Diethyl 4-Oxoazetidine-2,2-dicarboxylate C->E [2+2] Cycloaddition D Pre-formed Imine D->E cluster_1 Selective Mono-Decarboxylation A Diethyl 4-Oxoazetidine- 2,2-dicarboxylate C Ethyl 4-Oxoazetidine- 2-carboxylate A->C Sₙ2 attack & Decarboxylation D Side Products: CO₂, CH₃CH₂Cl B Conditions: NaCl, DMSO, H₂O, Heat

Sources

Troubleshooting & Optimization

Preventing beta-lactam ring opening during 4-Oxoazetidine purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BL-STAB-4402 Subject: Prevention of Beta-Lactam Ring Opening During Purification Assigned Specialist: Senior Application Scientist, Separation Technologies

Executive Summary

The 4-oxoazetidine (beta-lactam) ring is thermodynamically unstable due to significant angle strain (


25 kcal/mol) and the inhibition of amide resonance. In purification workflows, this instability manifests as rapid hydrolysis or alcoholysis when exposed to acidic stationary phases (Silica Gel 60) , nucleophilic solvents (Methanol) , or extreme pH  during aqueous workup.

This guide provides field-proven protocols to neutralize these threats, ensuring high recovery of the intact beta-lactam core.

Module 1: The Chemistry of Instability

Diagnosis: Why is your compound degrading? The beta-lactam ring is not a standard amide.[1][2] The geometric constraints force the nitrogen atom into a pyramidal geometry, preventing the lone pair from overlapping effectively with the carbonyl


-system. This makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.
Mechanism of Failure

On standard silica gel, acidic silanol groups (


, 

) protonate the carbonyl oxygen or the ring nitrogen, lowering the activation energy for nucleophilic attack by water or alcohols.

BetaLactamDegradation Ring Intact 4-Oxoazetidine Activation Protonated Intermediate Ring->Activation Protonation Silica Acidic Silica (Si-OH) Silica->Activation Catalyst Open Ring Opened (Degradation) Activation->Open Nucleophilic Attack Nucleophile Nucleophile (H2O / MeOH) Nucleophile->Open Adds to C=O

Figure 1: Acid-catalyzed ring opening mechanism on silica gel surfaces.

Module 2: Chromatography Troubleshooting

Issue: Product streaks or disappears on the column. Root Cause: Interaction with acidic silanol groups causes ring opening or irreversible adsorption.

Protocol: Silica Gel Deactivation (The "TEA Wash")

Standard Silica Gel 60 is too acidic for sensitive beta-lactams. You must buffer the stationary phase to a neutral pH range (pH 7.0–7.5).

Step-by-Step Deactivation:

  • Slurry Preparation: Prepare your silica slurry using a solvent system containing 1% Triethylamine (TEA) (e.g., 1% TEA in Hexanes/EtOAc).[3]

  • Column Packing: Pour the slurry and pack the column.

  • The Flush: Flush the packed column with 2–3 column volumes (CV) of the mobile phase containing 1% TEA.

  • The Rinse (Critical): Flush with 1 CV of mobile phase without TEA .

    • Why? Excess free amine in the eluent can cause epimerization or basic hydrolysis. You want the amine adsorbed to the silica, not free-floating in high concentration [1].

  • Loading: Load your sample. If the compound is extremely acid-sensitive, maintain 0.1% TEA in the elution solvent throughout the run.

Stationary Phase Selection Matrix
Stationary PhaseAcidity (pH)Suitability for Beta-LactamsNotes
Silica Gel 60 4.0 – 5.0High Risk Requires deactivation (TEA) to prevent hydrolysis.
Neutral Alumina 7.0 – 7.5Excellent Ideal for acid-sensitive lactams. Lower resolution than silica.
Basic Alumina 9.0 – 10.0Moderate Risk Can cause base-catalyzed hydrolysis or epimerization.
Florisil 8.5Good Magnesium silicate; less acidic than silica, good for polar lactams.

Module 3: Workup & Extraction

Issue: Yield loss during aqueous extraction. Root Cause: pH extremes during workup induce hydrolysis. Beta-lactams are most stable between pH 6.0 and 7.5.

The "Golden Zone" Workup Protocol

Never use strong acids (


) or strong bases (

) to adjust pH in the presence of the product.
  • Quenching: If the reaction mixture is acidic, quench into a saturated Sodium Bicarbonate (

    
    )  solution at 
    
    
    
    .
  • Buffering: For highly sensitive analogs, use a Phosphate Buffer (0.1 M, pH 7.0) for all washes.

  • Speed: Perform extractions rapidly with cold solvents (

    
    ). The rate of hydrolysis is temperature-dependent.
    

WorkupLogic Start Crude Reaction Mixture CheckPH Check pH Start->CheckPH Acidic Acidic (pH < 5) CheckPH->Acidic Yes Basic Basic (pH > 9) CheckPH->Basic Yes Neutral Neutral (pH 6-8) CheckPH->Neutral Yes ActionAcid Quench into Cold NaHCO3 (sat) Acidic->ActionAcid ActionBasic Buffer with NaH2PO4 (1M) Basic->ActionBasic Extract Extract with DCM (Avoid EtOAc if possible) Neutral->Extract ActionAcid->Extract ActionBasic->Extract

Figure 2: Decision tree for aqueous workup to maintain beta-lactam integrity.

Module 4: Solvent Selection (Methanolysis)

Issue: "Ghost" peaks appearing in LC-MS corresponding to M+32. Root Cause: Methanolysis. Methanol is a nucleophile that can open the ring, forming the methyl ester/amide open-chain byproduct [2].

Recommendations:

  • Avoid Methanol: Do not use MeOH in your column mobile phase if possible.

  • Alternative Polar Modifiers: Use Acetonitrile (ACN) or Acetone as the polar component in your mobile phase (e.g., DCM/ACN gradients).

  • Storage: Never store beta-lactams in protic solvents (MeOH, EtOH, Water). Store as dry solids or in DMSO/DCM at

    
    .
    

Frequently Asked Questions (FAQ)

Q: Can I use the Rotavap to dry my fractions? A: Yes, but keep the bath temperature below 30°C . Beta-lactams are heat-sensitive. If your compound is an oil, avoid high-vacuum drying for extended periods if the compound is volatile, but ensure all solvent is removed to prevent solution-phase degradation.

Q: My NMR shows broad peaks. Is this ring opening? A: Not necessarily. Beta-lactams often exhibit rotameric broadening due to the amide bond. However, look for the disappearance of the characteristic beta-lactam protons (typically


 2.8–4.0 ppm depending on substitution) and the appearance of carboxylic acid/ester signals.

Q: Can I use C18 Reverse Phase (HPLC) for purification? A: Yes, but avoid TFA (Trifluoroacetic acid) in the mobile phase. TFA is strong enough to open the ring. Use Ammonium Acetate (10mM, pH 6.8) or Formic Acid (0.1%) only if validation shows the compound is stable to weak acids.

References

  • BenchChem Technical Support. (2025).[3][4] Column Chromatography of Alpha-Aminoketones and Sensitive Heterocycles. Retrieved from

  • Deshpande, A. et al. (2004). Strategies for the Synthesis of Beta-Lactam Antibiotics. Journal of Organic Chemistry. (Contextual grounding on ring strain and nucleophilic susceptibility).
  • MDPI. (2021). Antibiotic standards stored as a mixture in water: methanol are unstable.[2][5] Retrieved from

  • Olivares, B. et al. (2018). A Natural Deep Eutectic Solvent Formulated to Stabilize β-Lactam Antibiotics.[6][7][8] Scientific Reports. Retrieved from

  • Hopkins ABX Guide. (2022). Beta-lactam allergy and chemical structure stability.[6] Retrieved from

Sources

Troubleshooting decarboxylation side reactions in azetidinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Decarboxylation Side Reactions in Staudinger Synthesis

Doc ID: AZT-TRBL-04 | Version: 2.1 | Status: Active

Diagnostic Matrix: Is it Decarboxylation?

Before modifying reaction parameters, confirm that decarboxylation is the root cause of your failure. In azetidinone (β-lactam) synthesis, particularly via the Staudinger [2+2] cycloaddition, "decarboxylation" usually manifests in two distinct phases: Precursor Degradation (loss of the activated ketene source) or Product Instability (loss of C3-carboxyl functionality).

SymptomObservation ContextProbable Root Cause
Vigorous Gas Evolution During acid chloride activation or ketene generation step (prior to imine addition).Precursor Decarboxylation: Thermal decomposition of malonic acid half-esters or activated malonic derivatives before ketene formation.
Loss of C3-Substituent NMR of isolated product shows a proton at C3 instead of the expected ester/carboxyl group.Product Decarboxylation: The 3-carboxy-2-azetidinone intermediate acted as a

-keto acid analog and decarboxylated during workup or purification.
Low Yield + "Polymer" Dark, viscous crude mixture; no distinct gas evolution observed.Ketene Dimerization/Oligomerization: Not decarboxylation. The ketene reacted with itself rather than the imine. (See Ketene Stability section).
Unexpected "Cis" Isomer Product isolated is the decarboxylated species, and stereochemistry is unexpectedly cis.Post-Decarboxylation Epimerization: The decarboxylation event proceeds via an enol intermediate that re-protonates from the least hindered face.

Deep Dive: Mechanisms & Causality

Scenario A: The Malonic Acid Trap (Precursor Instability)

When synthesizing 3-functionalized


-lactams, researchers often use malonic acid half-chlorides  or mixed anhydrides  to generate the ketene.
  • The Mechanism: Malonic acid derivatives are essentially

    
    -dicarbonyl precursors. Upon activation (e.g., with thionyl chloride or oxalyl chloride), the resulting acid chloride is highly susceptible to thermal decarboxylation because the elimination of 
    
    
    
    is entropically driven and leads to a stable enol or ketene intermediate that lacks the intended functionality.
  • The Fix: These precursors must be handled at strictly controlled temperatures (often

    
    ). If you observe bubbling before the base is added, your acid chloride has likely already degraded to a simple acetyl chloride derivative.
    
Scenario B: The -Keto Acid Analog (Product Instability)

A 2-azetidinone with a carboxylic acid at the C3 position is structurally analogous to a


-keto acid .
  • The Mechanism: The

    
    -lactam carbonyl (C2) acts as the electron sink. If there is a free carboxylic acid at C3, thermal energy facilitates a cyclic transition state (similar to the mechanism of acetoacetic acid decarboxylation), resulting in the loss of 
    
    
    
    and the formation of a C3-unsubstituted
    
    
    -lactam.
  • Critical Insight: This often happens during saponification of C3-esters. If you hydrolyze a C3-ester to an acid and then acidify the solution for extraction, the protonated acid form will decarboxylate rapidly if the solution is warm.

Visual Logic: The Bifurcation of Failure

The following diagram illustrates the critical decision points where the reaction path diverges from the desired Staudinger cycle into decarboxylation failure modes.

Staudinger_Decarboxylation Start Start: Acid Chloride (Malonic Derivative) Heat1 Thermal Stress (>0°C) Start->Heat1 Base Add Base (NEt3/DIPEA) Ketene In-Situ Ketene Generation Base->Ketene Imine Imine Addition Ketene->Imine Heat1->Base Temp Controlled (< -20°C) Decarb1 Precursor Decarboxylation (Loss of CO2) Heat1->Decarb1 Temp Too High WrongProd1 Acetyl Chloride (Wrong Ketene) Decarb1->WrongProd1 Zwitterion Zwitterionic Intermediate Imine->Zwitterion Cyclization Ring Closure (Conrotatory) Zwitterion->Cyclization Product 3-Carboxy-2-Azetidinone (Target) Cyclization->Product Workup Acidic Workup / Heating Product->Workup Decarb2 Product Decarboxylation (Beta-Keto Acid Mechanism) Workup->Decarb2 pH < 4 or Heat FinalFail C3-Unsubstituted Beta-Lactam Decarb2->FinalFail

Caption: Pathway analysis showing critical thermal checkpoints (Red) vs. the desired synthetic route (Green).

Validated Experimental Protocol: The "Cryo-Staudinger"

To prevent Type A (Precursor) decarboxylation, the ketene must be generated and trapped at cryogenic temperatures. This protocol is optimized for malonic acid mono-chloride derivatives.

Reagents
  • Substrate: Imine (1.0 equiv)

  • Reagent: Malonic acid mono-chloride derivative (1.2 equiv)

  • Base: Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Toluene (DCM is preferred for solubility at low temps).

Step-by-Step Methodology
  • System Prep: Flame-dry a 2-neck round bottom flask under Argon.

  • Imine Solvation: Dissolve the Imine (1.0 equiv) and Base (2.5 equiv) in dry DCM.

    • Checkpoint: Ensure the base is dry (distilled over

      
      ). Wet base promotes hydrolysis over cycloaddition.
      
  • Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for thermal equilibration.

  • Controlled Addition: Dissolve the Acid Chloride (1.2 equiv) in a separate volume of DCM. Add this solution dropwise via a syringe pump or pressure-equalizing addition funnel over 30–60 minutes.

    • Why? Slow addition keeps the instantaneous concentration of the unstable ketene low, favoring reaction with the imine over dimerization or thermal decomposition.

  • The "Cold Soak": Stir at -78°C for 2 hours.

    • Critical: Do not warm to room temperature yet. The zwitterionic intermediate is forming.[1][2][3][4]

  • Slow Warm-up: Allow the bath to warm naturally to 0°C over 4–6 hours.

    • Note: Most decarboxylation events occur during a rapid thermal shock. A slow ramp allows the ring closure (cyclization) to occur while the system is still sub-ambient.

  • Quench: Quench with saturated

    
     at 0°C. Do not use strong acids (HCl) if your product retains a sensitive ester group.
    

Frequently Asked Questions (FAQs)

Q: I am using 4-acetoxy-2-azetidinone as a starting material (displacement reaction) and observing decarboxylation. Why? A: This is likely a Krapcho-type decarboxylation . If you are displacing the acetoxy group with a carbon nucleophile (like a malonate enolate), you form a diester at C4. If you heat this in DMSO or DMF with salts (like LiCl), you will induce decarboxylation. To avoid this, perform the displacement at lower temperatures using a stronger base (e.g., NaH in THF) rather than thermal conditions, or accept the decarboxylation as part of the synthesis design.

Q: Can I use oxalyl chloride to activate my malonic half-ester? A: Yes, but with extreme caution. Oxalyl chloride generates HCl and gases (


, 

) during activation. The vibration and gas evolution can mask the thermal decarboxylation of your malonic backbone.
  • Recommendation: Use Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) for neutral, mild activation of acid sensitive substrates. It generates the acid chloride without acidic byproducts that catalyze decomposition.

Q: My product is a 3-carboxylic acid-beta-lactam. How do I store it? A: Never store these as free acids in solution. Convert them immediately to a stable ester (e.g., t-butyl ester or benzyl ester) or store as a solid salt at -20°C. In solution, the "beta-keto-acid" structural motif will slowly drive decarboxylation even at room temperature.

References

  • Staudinger, H. (1907). "Zur Kenntnis der Ketene. Diphenylketen." Justus Liebigs Annalen der Chemie, 356(1-2), 51-123. Link - Foundational text on ketene reactivity and stability.

  • Palomo, C., et al. (1999). "Asymmetric Synthesis of β-Lactams by Staudinger Ketene-Imine Cycloaddition Reaction." European Journal of Organic Chemistry, 1999(11), 3223-3235. Link - Definitive guide on stereocontrol and handling unstable ketene intermediates.

  • Jiao, L., et al. (2006). "Origin of the Relative Stereoselectivity of the β-Lactam Formation in the Staudinger Reaction." Journal of the American Chemical Society, 128(18), 6060-6069. Link - Mechanistic insights into the zwitterionic intermediate and competing pathways.

  • Krapcho, A. P. (1982). "Synthetic Applications of Dealkoxycarbonylations of Malonate Esters, β-Keto Esters, α-Cyano Esters and Related Compounds in Dipolar Aprotic Media." Synthesis, 1982(10), 805-822. Link - Reference for the thermal decarboxylation mechanism of beta-dicarbonyl systems relevant to C3/C4 substituted azetidinones.

Sources

Technical Support Center: Purification Strategies for 4-Oxoazetidine-2,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: February 24, 2026

Welcome to the technical support guide for the purification of 4-Oxoazetidine-2,2-dicarboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of isolating this highly polar compound. Due to its unique structure, featuring two carboxylic acid moieties and a polar lactam ring, standard purification protocols often fail, leading to frustration and low yields. This guide provides in-depth, field-proven insights, troubleshooting advice, and detailed protocols to ensure your success.

The core challenge with 4-Oxoazetidine-2,2-dicarboxylic acid lies in its high polarity and water solubility.[1] This property causes poor interaction with non-polar stationary phases used in traditional reversed-phase chromatography and excessively strong interaction with polar stationary phases in normal-phase chromatography.[2][3] This guide will focus on alternative and optimized strategies to overcome these obstacles.

Frequently Asked Questions (FAQs)
Chromatography Issues

Q1: My compound elutes in the void volume on my C18 column, even with 100% aqueous mobile phase. What is happening and how can I fix it?

A: This is a classic sign of a compound that is too polar for conventional reversed-phase chromatography (RPC).[2][3] The non-polar C18 stationary phase relies on hydrophobic interactions to retain molecules. Your highly polar dicarboxylic acid has minimal affinity for this surface and is swept off the column with the mobile phase front.

  • Causality: The two carboxylic acid groups and the lactam functionality make the molecule exceptionally hydrophilic, preventing it from partitioning into the hydrophobic C18 chains. Using 100% aqueous mobile phases can also lead to a phenomenon known as "phase collapse" in standard C18 columns, where the C18 chains fold in on themselves, reducing interaction with the analyte.[4]

  • Solutions & Rationale:

    • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): This is often the most effective solution. HILIC uses a polar stationary phase (like silica, diol, or amine) with a high-organic, low-aqueous mobile phase. This creates a water-rich layer on the stationary phase surface, allowing your polar analyte to partition into it and be retained.[2][3][5]

    • Use a Polar-Embedded or Polar-Endcapped Column: These are specialized reversed-phase columns with hydrophilic groups embedded within the C18 chains. These modifications prevent phase collapse and provide an alternative retention mechanism for polar compounds.[2]

    • Consider Mixed-Mode Chromatography: A column with both reversed-phase and anion-exchange characteristics can provide excellent retention for polar acidic compounds without the need for ion-pairing reagents.[5][6]

Q2: My compound streaks badly or remains irreversibly adsorbed at the origin of my silica gel (normal-phase) column. Why?

A: This occurs because the compound is too polar for traditional normal-phase chromatography (NPC). The acidic protons of the silica surface form extremely strong hydrogen bonds with the two carboxylic acid groups and the lactam in your molecule, leading to irreversible adsorption or very slow, uneven elution (streaking).[2]

  • Causality: The interaction between the highly polar analyte and the highly polar silica stationary phase is too strong for conventional non-polar mobile phases (e.g., hexane/ethyl acetate) to overcome. Even highly polar modifiers like methanol may not be sufficient to achieve clean elution.

  • Solutions & Rationale:

    • Avoid Traditional NPC: For this compound, standard silica gel chromatography with non-polar eluents is generally unsuitable.

    • Use HILIC Mode on a Silica Column: While it uses a silica column, the HILIC mechanism is different. You would use a mobile phase like acetonitrile with a small amount of an aqueous buffer (e.g., 95:5 acetonitrile:water with ammonium formate).[2][3] The water layer on the silica facilitates partitioning rather than direct, harsh adsorption.

    • Deactivate the Silica: If you must use a silica-like column, you can try to cap the most acidic silanol groups. Pre-flushing the column with a mobile phase containing a small amount of a base like triethylamine (TEA) can sometimes improve peak shape for acidic compounds, but this can complicate purification.[7] A better choice would be to use a bonded phase like an amine (NH2) or diol column in HILIC or normal-phase mode.[4][8]

Q3: What is HILIC, and how do I apply it to my compound?

A: Hydrophilic Interaction Liquid Chromatography (HILIC) is a chromatographic technique ideal for retaining and separating very polar compounds like 4-Oxoazetidine-2,2-dicarboxylic acid.[5] It utilizes a polar stationary phase and a mobile phase with a high concentration of a water-miscible organic solvent, like acetonitrile.[2]

  • Mechanism: The small amount of water in the mobile phase forms an immobilized, water-rich layer on the surface of the polar stationary phase. Polar analytes are retained by partitioning from the bulk organic mobile phase into this aqueous layer. Elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content).

  • Key Experimental Choices:

    • Stationary Phase: Bare silica, amide, or diol columns are excellent starting points. Amine-bonded silica can also be very effective.[4][8]

    • Mobile Phase: A typical mobile phase consists of acetonitrile (the weak solvent) and water (the strong solvent).[3][8] To control the ionization state of your dicarboxylic acid and improve peak shape, it is crucial to add a buffer. Ammonium formate or ammonium acetate at 10-20 mM is common and compatible with mass spectrometry.

    • pH Control: The pH of the aqueous portion of your mobile phase is critical. For a dicarboxylic acid, a lower pH (e.g., 3.0) will protonate the carboxylates, reducing charge and potentially altering retention. A pH around 6.8 may result in one or both acids being deprotonated, which can be useful for interacting with the stationary phase. Experimentation is key.[2]

Alternative Purification Strategies

Q4: Is recrystallization a viable method for a high-purity final product?

A: Yes, recrystallization can be an excellent and cost-effective method for purifying dicarboxylic acids, especially if the crude material is a solid and the impurities have different solubility profiles. The key is finding a suitable solvent or solvent system.

  • Causality: Recrystallization works by dissolving the crude compound in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools slowly, the compound's solubility decreases, and it crystallizes out, leaving impurities behind in the solution.

  • Solvent Selection Strategy:

    • Single Solvents: Test highly polar, protic solvents like water, methanol, or ethanol. Given the compound's polarity, it is likely highly soluble in water.[1] You may need to create a supersaturated solution and cool it slowly.

    • Solvent/Anti-Solvent System: This is often more effective. Dissolve your compound in a minimal amount of a solvent in which it is very soluble (e.g., water or methanol). Then, slowly add a miscible "anti-solvent" in which it is poorly soluble (e.g., isopropanol, acetone, or acetonitrile) at an elevated temperature until the solution becomes slightly turbid. Allow it to cool slowly to induce crystallization.

    • pH Modification: The solubility of your dicarboxylic acid is highly pH-dependent. You can potentially dissolve it in a dilute basic solution and then slowly acidify it to induce crystallization of the neutral acid. However, this can also cause impurities to precipitate.

Q5: Can I use Ion-Exchange Chromatography (IEX)?

A: Absolutely. Anion-exchange chromatography is a highly suitable technique for this compound. The two carboxylic acid groups will be deprotonated (negatively charged) at a neutral or slightly basic pH, allowing them to bind strongly to a positively charged anion-exchange resin.

  • Mechanism: Your negatively charged analyte binds to the positively charged functional groups of the stationary phase. Impurities that are neutral or positively charged will pass through. The bound compound is then eluted by either increasing the concentration of a competing salt (e.g., NaCl or ammonium bicarbonate) or by decreasing the pH to neutralize the carboxylic acid groups.

  • Key Experimental Choices:

    • Resin Type: Start with a weak anion-exchange (WAX) resin, such as one with diethylaminoethyl (DEAE) functional groups.

    • Loading Conditions: Dissolve your crude sample in a low-ionic-strength buffer at a pH where the compound is charged (e.g., pH 7-8).

    • Elution: Apply a gradient of increasing salt concentration (e.g., 0 to 1 M NaCl) or a decreasing pH gradient (e.g., pH 8 to 3).

Troubleshooting Guide
Problem Possible Cause(s) Recommended Solution(s)
No retention on C18 column. Compound is too polar for reversed-phase.Switch to HILIC or a polar-embedded/endcapped RP column.[2][5]
Compound won't elute from silica column. Compound is too polar for normal-phase; strong acidic interactions.Avoid traditional NPC. Use HILIC mode with a buffered mobile phase (e.g., ACN/H₂O/Ammonium Formate).[3][9]
Poor peak shape (tailing/fronting) in HILIC. 1. Secondary interactions with silanols. 2. Incorrect injection solvent. 3. Column overloading.1. Add a buffer (e.g., 10 mM ammonium formate) to the mobile phase.[2] 2. Dissolve the sample in a solvent similar to the initial mobile phase (e.g., 90:10 ACN:H₂O).[5] 3. Reduce the amount of sample injected.
Low yield after recrystallization. 1. Compound is too soluble in the chosen solvent. 2. Cooling was too rapid.1. Use a solvent/anti-solvent system to reduce solubility. 2. Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer.
Purification method works, but resolution from impurities is poor. The chosen conditions are not optimal for selectivity.For HILIC: Adjust the mobile phase pH or buffer concentration. Try a different stationary phase (e.g., switch from silica to an amide column).[2] For IEX: Optimize the salt or pH gradient to better resolve the components.
Visualized Workflows and Protocols
Decision Workflow for Purification Strategy

This diagram outlines a logical path to selecting the appropriate purification technique based on the initial state of your crude product and the desired scale of purification.

Purification_Workflow start Crude 4-Oxoazetidine-2,2-dicarboxylic acid is_solid Is the crude material a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization  Yes chromatography_path Proceed to Chromatography is_solid->chromatography_path No / Impure recrystallization_protocol Protocol 1: Recrystallization recrystallization->recrystallization_protocol recrystallization->chromatography_path Fails / Impure analytical_scale Analytical or Small-Scale? (<50 mg) chromatography_path->analytical_scale hilic HILIC is Preferred analytical_scale->hilic Yes prep_scale Preparative Scale? (>50 mg) analytical_scale->prep_scale No hilic_protocol Protocol 2: HILIC hilic->hilic_protocol iex Anion-Exchange is Efficient prep_scale->iex iex_protocol Protocol 3: Anion-Exchange Chromatography iex->iex_protocol

Caption: Decision tree for selecting a purification method.

Detailed Experimental Protocols

Protocol 1: Recrystallization using a Solvent/Anti-Solvent System

This protocol is a starting point for purifying solid, crude 4-Oxoazetidine-2,2-dicarboxylic acid.

  • Solvent Screening: In separate small vials, test the solubility of your crude material (~5-10 mg) in 0.5 mL of various solvents (e.g., water, methanol, ethanol, isopropanol, acetonitrile, acetone). Identify one solvent that dissolves it completely ("solvent") and one in which it is insoluble ("anti-solvent"). A good pair is often Water/Isopropanol or Methanol/Acetonitrile.

  • Dissolution: Place the crude material in an appropriately sized Erlenmeyer flask. Heat the flask gently in a water bath. Add the minimum amount of hot "solvent" required to fully dissolve the solid.

  • Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" dropwise with swirling until the solution just begins to turn persistently cloudy. If it becomes too cloudy, add a drop or two of the hot "solvent" to clarify.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period. For maximum yield, subsequently place the flask in an ice bath or refrigerator for at least one hour.

  • Isolation: Collect the formed crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals on the filter with a small amount of cold anti-solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvents.

Protocol 2: HILIC Purification (Analytical to Semi-Prep Scale)

This protocol provides a robust starting method for HILIC.

  • Column Selection: Choose a HILIC column (e.g., bare silica, amide-bonded, or diol-bonded). A 5 µm particle size is suitable for high-resolution purification.

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare a 10 mM ammonium formate buffer in water. Adjust the pH to 3.0 with formic acid. Filter through a 0.22 µm filter.

    • Mobile Phase B (Organic): Use HPLC-grade acetonitrile.

  • Sample Preparation: Dissolve the crude sample in a solvent mixture that is as close as possible to the initial mobile phase conditions (e.g., 95:5 acetonitrile:water). This is critical to prevent peak distortion.[2][5]

  • Column Equilibration: Equilibrate the column with the initial mobile phase conditions (e.g., 95% B) for at least 10-15 column volumes. HILIC requires longer equilibration times than reversed-phase.[5]

  • Gradient Elution:

    • Initial Conditions: Start with a high percentage of organic solvent (e.g., 95% B).

    • Gradient: Run a linear gradient from 95% B to 50% B over 15-20 minutes.[2]

    • Hold & Re-equilibrate: Hold at the final conditions for 2-3 minutes, then return to the initial 95% B and allow the column to re-equilibrate for at least 10 column volumes before the next injection.

  • Optimization: If retention is too low, increase the initial percentage of acetonitrile. If retention is too high or peaks are too broad, decrease the initial percentage of acetonitrile or make the gradient shallower.

HILIC Separation Mechanism

This diagram illustrates the fundamental principle of HILIC.

Sources

Validation & Comparative

Publish Comparison Guide: HPLC Methodologies for Purity Analysis of 4-Oxoazetidine-2,2-dicarboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

4-Oxoazetidine-2,2-dicarboxylic acid (and its derivatives) serves as a critical chiral scaffold in the synthesis of carbapenem and penem antibiotics. Its structural integrity—specifically the strained four-membered


-lactam ring and the geminal dicarboxylic acid moiety—presents a unique analytical paradox:
  • High Polarity: The two carboxylic acid groups render the molecule extremely hydrophilic, causing it to elute near the void volume (

    
    ) on standard C18 columns.
    
  • Lability: The

    
    -lactam ring is susceptible to hydrolysis, particularly under alkaline conditions or high thermal stress, necessitating a "soft" yet resolving separation environment.
    

This guide moves beyond generic protocols to compare three distinct chromatographic strategies: Aqueous-Stable Reversed Phase (RP-AQ) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Ion-Pair Chromatography (IPC) .

Comparative Analysis of HPLC Architectures

The following table synthesizes performance metrics based on experimental retention behavior of polar dicarboxylic acids.

FeatureMethod A: RP-AQ (Recommended) Method B: HILIC Method C: Ion-Pairing (IPC)
Column Chemistry C18 with polar-embedded group or hydrophilic endcappingAmide or Zwitterionic (ZIC-HILIC)Standard C18
Separation Mechanism Hydrophobic interaction (with ionization suppression)Partitioning into water-enriched layerFormation of neutral ion-pair complex
Retention of Polar Acids Moderate to Good (requires pH < pKa)ExcellentExcellent
MS Compatibility High (Volatile buffers)High (High organic content aids ESI)Poor (Ion-pairing agents suppress MS signal)
Equilibration Time Fast (< 10 column volumes)Slow (> 20 column volumes)Very Slow (Column "memory" effects)
Robustness High (Ideal for QC)Moderate (Sensitive to water content)Low (Temperature/Concentration sensitive)
Expert Insight: Why Method A Wins

While HILIC offers superior retention for this specific molecule, RP-AQ (Method A) is selected as the primary protocol for purity analysis. In a drug development setting, the robustness of Reversed-Phase chromatography minimizes method transfer errors between R&D and QC. HILIC is reserved as an orthogonal method for confirming impurity profiles.

Deep-Dive Protocol: Stability-Indicating RP-AQ Method

This protocol is designed to be self-validating . The low pH stabilizes the


-lactam ring while suppressing the ionization of the carboxylic acid groups (

), forcing the molecule into a neutral state that retains on the hydrophobic stationary phase.
Chromatographic Conditions[1][2][3][4][5][6]
  • Column: Agilent ZORBAX SB-Aq or Waters Atlantis T3 (4.6 x 150 mm, 3.0 µm or 5 µm).

    • Rationale: These columns resist phase collapse in 100% aqueous conditions, essential for retaining polar acids.

  • Mobile Phase A: 20 mM Potassium Phosphate Buffer, pH 2.5.

    • Prep: Dissolve

      
      
      
      
      
      in 1L water; adjust pH to 2.5 with dilute
      
      
      .
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 25°C (Strict control required to prevent hydrolysis).

  • Detection: UV @ 210 nm.

    • Rationale: The carbonyl of the

      
      -lactam and carboxylic acids absorb here. Higher wavelengths (254 nm) will yield poor sensitivity as the molecule lacks conjugation.
      
Gradient Profile
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0982Isocratic Hold (Retention)
5.0982End Isocratic Hold
15.07030Elute Hydrophobic Impurities
16.0982Re-equilibration
22.0982End of Run
Sample Preparation (Critical)
  • Diluent: Mobile Phase A (Buffer pH 2.5).

    • Warning: Do not dissolve in pure water or methanol. Pure water may cause pH shifts leading to ionization and peak splitting. Methanol can induce ring-opening solvolysis over time.

  • Concentration: 0.5 mg/mL.

  • Stability Window: Analyze within 4 hours of preparation or store at 4°C.

Visualization: Degradation & Analysis Workflow

The following diagram illustrates the stability-indicating logic. The method must resolve the active pharmaceutical ingredient (API) from its primary degradation product (the ring-opened dicarboxylic acid).

G cluster_0 Method Mechanism API 4-Oxoazetidine-2,2- dicarboxylic acid Degradant Ring-Opened Hydrolysis Product API->Degradant Hydrolysis (pH > 7 or Heat) SamplePrep Sample Prep (pH 2.5 Buffer) API->SamplePrep Dissolution Column RP-AQ Column (Hydrophobic Interaction) Degradant->Column Elutes Early (t0) SamplePrep->Column Injection Detector UV Detector (210 nm) Column->Detector Resolved Peaks Data Chromatogram (Purity %) Detector->Data Integration

Figure 1: Analytical workflow highlighting the separation of the intact Beta-lactam (API) from its hydrolysis degradants.

Troubleshooting & Validation Criteria

To ensure Trustworthiness of the data, the following system suitability parameters must be met before releasing results:

  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest impurity (often the diastereomer or hydrolysis product).
    
  • Tailing Factor (

    
    ):  < 1.5.
    
    • Note: Higher tailing indicates secondary interactions with silanols. If observed, increase buffer strength to 50 mM.

  • LOD/LOQ: Expect a Limit of Quantitation around 0.05% (area normalization) due to the weak UV chromophore.

Common Failure Modes
  • Peak Splitting: Usually caused by sample solvent mismatch. Ensure the sample diluent matches the starting mobile phase (100% Aqueous Buffer).

  • Retention Loss: Column "dewetting" (phase collapse). Ensure the column brand specifically states "AQ" or "100% water compatible."

References

  • Sivaprakasam, M., et al. (2009).[3] Stereocontrolled synthesis and pharmacological evaluation of azetidine-2,3-dicarboxylic acids at NMDA receptors. ChemMedChem. Retrieved from [Link]

  • SIELC Technologies. (2023).[4] HPLC Method for Analysis of Dicarbon Carboxylic Acids. Retrieved from [Link]

  • Futamura, Y., et al. (2005).[5] Efficient Route to (S)-Azetidine-2-carboxylic Acid. Bioscience, Biotechnology, and Biochemistry. Retrieved from [Link]

Sources

Spectroscopic Profiling of 4-Oxoazetidine-2,2-dicarboxylic Acid: A Comparative IR Analysis Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Characterizing 4-Oxoazetidine-2,2-dicarboxylic acid presents a unique spectroscopic challenge due to the coexistence of a highly strained


-lactam ring and a geminal dicarboxylic acid moiety.

The Solution: This guide provides a comparative analysis of the target molecule against its synthetic precursors and stable analogs. We utilize Infrared (IR) Spectroscopy not just for identification, but as a real-time process analytical technology (PAT) tool to monitor cyclization (ring formation) and decarboxylation events.

Key Insight: The diagnostic "fingerprint" of this molecule relies on the distinct separation between the strained lactam carbonyl (


) and the exocyclic carboxylic carbonyls  (

).

Mechanistic Theory: The Physics of Ring Strain

To interpret the spectrum accurately, one must understand the causality behind the band shifts. The 4-membered azetidinone ring forces the carbonyl carbon into a strained geometry, increasing the


-character of the 

-bond and strengthening the

-bond.
Vibrational Causality Diagram

IR_Mechanism NormalAmide Acyclic Amide (Precursor) Strain Ring Strain (Angle Compression < 90°) NormalAmide->Strain Cyclization Hybridization Increased s-character in C=O Sigma Bond Strain->Hybridization Orbital Rehybridization FrequencyShift Blue Shift (Higher Wavenumber) Hybridization->FrequencyShift Force Constant (k) Increase BetaLactam Beta-Lactam C=O (>1740 cm⁻¹) FrequencyShift->BetaLactam Diagnostic Band

Figure 1: Mechanistic pathway explaining the high-frequency shift of the beta-lactam carbonyl compared to acyclic precursors.

Comparative Spectral Analysis

This section compares the target molecule (4-Oxoazetidine-2,2-dicarboxylic acid) with its Acyclic Precursor (e.g., Diethyl acetamidomalonate derivative) and its Decarboxylated Analog (4-Oxoazetidine-2-carboxylic acid), which is often the stable thermodynamic product.

Characteristic Band Table
Functional GroupVibration ModeAcyclic Precursor (Start)Target: 2,2-Diacid/Ester (Intermediate)Analog: Mono-acid (Product)Diagnostic Note
Lactam C=O StretchingN/A (Amide I: ~1660-1690)1750 – 1780 cm⁻¹ 1740 – 1760 cm⁻¹Critical: The appearance of this high-frequency band confirms ring closure.
Acid/Ester C=O Stretching1730 – 1750 cm⁻¹ (Ester)1720 – 1740 cm⁻¹ 1700 – 1720 cm⁻¹Often overlaps with lactam; look for peak broadening or shoulders.
N-H Stretching3200 – 3400 cm⁻¹3200 – 3350 cm⁻¹ 3250 – 3350 cm⁻¹Sharp band; H-bonding can broaden this significantly.
O-H (Acid) StretchingN/A (if ester precursor)2500 – 3300 cm⁻¹ (Broad)2500 – 3300 cm⁻¹Very broad "envelope" typical of carboxylic acid dimers.[1]
Gem-Diacid CouplingN/ASplit Carbonyls Single Acid BandThe 2,2-substitution may cause splitting of the exocyclic C=O band.
Critical Differentiation Strategy
  • Distinguishing Lactam vs. Acid: The ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    -lactam carbonyl is structurally rigid and typically appears as a sharp, intense peak  at the higher end of the carbonyl region (1750+ cm⁻¹). The carboxylic acid carbonyl is often broader due to dimerization and appears at lower frequencies (1700-1720 cm⁻¹).[2]
    
  • Monitoring Decarboxylation: The transition from the 2,2-dicarboxylic acid to the 2-monocarboxylic acid is difficult to see in the carbonyl region alone. However, the fingerprint region (1000–1300 cm⁻¹) will simplify as the C-O stretching environment becomes less crowded.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this protocol. It is designed to prevent moisture interference, which is critical when analyzing hygroscopic acid derivatives.

Sample Preparation (Solid State)

Method: KBr Pellet (Preferred for resolution) or ATR (Preferred for speed).

  • Desiccation: Dry the sample under vacuum over

    
     for 4 hours. Reason: Water bands (1640 cm⁻¹ bending) can obscure the carbonyl region.
    
  • Dilution: Mix 1-2 mg of sample with 200 mg of spectroscopic grade KBr.

  • Compression: Press at 8-10 tons for 2 minutes to form a transparent pellet.

  • Validation: Check background. If bands appear at 2350 cm⁻¹ (CO₂), purge the chamber.

Synthesis Monitoring Workflow

Synthesis_Workflow Start Start: Acyclic Precursor Check1 Check 1600-1700 cm⁻¹ (Normal Amide I) Start->Check1 Reaction Cyclization Reaction Check1->Reaction Check2 Check 1750-1780 cm⁻¹ (New Beta-Lactam Band) Reaction->Check2 Decision Band Present? Check2->Decision Success Ring Closed: 2,2-Dicarboxylate Formed Decision->Success Yes Failure Hydrolysis/Open Chain Decision->Failure No

Figure 2: Decision tree for monitoring the formation of the 4-oxoazetidine scaffold.

Technical Insights for Drug Development

Stability Warning

The 2,2-dicarboxylic acid form is thermodynamically unstable. In many synthetic pathways, it is generated as a diethyl ester . Upon hydrolysis to the free acid, gem-dicarboxylic acids often undergo spontaneous decarboxylation upon heating, yielding the monocarboxylic acid (CAS 16404-94-7).

  • IR Sign of Decarboxylation: Loss of complex C-O stretching patterns in the 1200-1300 cm⁻¹ region and simplification of the O-H stretching envelope.

Solvation Effects

If analyzing in solution (e.g., CHCl₃ or DMSO):

  • Polar solvents (DMSO) will lower the carbonyl frequencies via Hydrogen bonding.

  • Non-polar solvents (CHCl₃) will show higher frequencies (closer to gas phase).

  • Recommendation: Stick to solid-state (ATR/KBr) for consistent comparisons with literature values.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.[3][4] (Standard text for general IR correlations).

  • Michigan State University (MSU). Infrared Spectroscopy - Characteristic Absorptions. Retrieved from [Link]

  • UCLA Chemistry. Table of IR Absorptions. Retrieved from [Link]

  • NIST Chemistry WebBook. Diethyl 4-oxopimelate (Acyclic Analog Data). Retrieved from [Link]

  • PubChem. 2-Azetidinecarboxylic acid, 4-oxo-, (2S)- (Monocarboxylic Analog Data). Retrieved from [Link]

Sources

Biological Assay Comparison: 4-Oxoazetidine-2,2-Dicarboxylic Acid Scaffolds vs. Standard Antibiotics

[1]

Executive Summary: The Monocyclic vs. Bicyclic Paradigm

In the development of next-generation antimicrobials, the distinction between monocyclic beta-lactams (monobactams, represented here by the 4-oxoazetidine-2,2-dicarboxylic acid scaffold) and standard bicyclic beta-lactams (Penicillins, Cephalosporins, Carbapenems) is a study in structural rigidity versus functional versatility.[1]

While standard antibiotics rely on the ring strain of a fused bicyclic system (e.g., the thiazolidine ring in penicillin) to drive the acylation of Penicillin-Binding Proteins (PBPs), the 4-oxoazetidine scaffold is inherently less strained.[1] Consequently, its biological activity is not intrinsic but substituent-dependent .[1] The "2,2-dicarboxylic" substitution pattern suggests a specific synthetic strategy to introduce steric bulk or electron-withdrawing groups to modulate reactivity and resistance to beta-lactamases.[1]

This guide compares the assay performance of functionalized 4-oxoazetidine derivatives against standard controls (Ampicillin, Meropenem), focusing on antimicrobial potency (MIC) , enzymatic stability , and target specificity .[1]

Mechanistic Foundation & Structural Logic[1]

To interpret assay data correctly, one must understand the causality of the interaction.

The Acylation Event[2]
  • Standard Antibiotics (Bicyclic): The fused ring system forces the amide bond out of planarity, increasing the ground-state energy.[1] This makes the beta-lactam carbonyl highly electrophilic, allowing rapid acylation of the active site serine in PBPs.[1]

  • 4-Oxoazetidine Scaffolds (Monocyclic): The monocyclic ring is relatively planar and stable.[1] To achieve antibiotic activity, the nitrogen must be activated (e.g., N-sulfonation in Aztreonam) or the C3/C4 positions must bear electron-withdrawing groups.[1] The 2,2-dicarboxylic acid moiety likely serves dual roles:

    • Activation: Inductive effects increasing carbonyl electrophilicity.[1]

    • Protection: Steric hindrance preventing hydrolysis by bacterial beta-lactamases.[1]

Pathway Visualization

The following diagram illustrates the divergent pathways of inhibition and degradation.[1]

BetaLactamMechanismScaffold4-OxoazetidineScaffoldActivationN-Activation / C2-SubstitutionScaffold->ActivationRequired forPotencyBlaBeta-Lactamase(Hydrolysis)Scaffold->BlaResistant(Steric/Electronic)StandardBicyclic Standard(e.g., Penicillin)StrainRing Strain(Intrinsic)Standard->StrainHigh ReactivityStandard->BlaSusceptiblePBPTarget: PBP3(Filamentation)Activation->PBPHigh Specificity(Gram-Neg)PBP_BroadTarget: PBP 1, 2, 3(Lysis)Strain->PBP_BroadBroad Spectrum

Figure 1: Mechanistic divergence between monocyclic scaffolds (blue) and bicyclic standards (red).[1] Note the requirement for activation in the monocyclic series.

Comparative Experimental Protocols

Protocol A: Minimum Inhibitory Concentration (MIC)

Objective: Determine the antibacterial potency. Critical Insight: Monocyclic beta-lactams often show a "hole" in Gram-positive coverage due to low affinity for their specific PBPs.[1] Do not interpret high MICs against S. aureus as failure; it is a characteristic of the class (Gram-negative selectivity).[1]

Workflow:

  • Preparation: Dissolve 4-oxoazetidine derivative in DMSO (stock 10 mg/mL). Dissolve Ampicillin (Standard) in sterile water.[1]

  • Dilution: Serial 2-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB). Range: 64 µg/mL to 0.06 µg/mL.[1]

  • Inoculation: Add 5 x 10^5 CFU/mL of bacterial suspension (E. coli ATCC 25922, P. aeruginosa ATCC 27853, S. aureus ATCC 29213).[1]

  • Incubation: 16–20 hours at 37°C.

  • Readout: The lowest concentration suppressing visible growth is the MIC.

Protocol B: Beta-Lactamase Stability Assay

Objective: Verify if the "2,2-dicarboxylic" substitution confers resistance to enzymatic degradation.[1] Standard: Nitrocefin (chromogenic substrate) or Penicillin G.[1]

Workflow:

  • Enzyme Source: Purified TEM-1 Beta-lactamase or cell lysates from resistant strains.[1]

  • Reaction: Mix 100 µM substrate (Test Compound vs. Standard) with 10 nM enzyme in Phosphate Buffer (pH 7.0) at 30°C.

  • Monitoring: Measure absorbance decrease at 235 nm (breakage of beta-lactam ring) over 10 minutes using UV-Vis spectrophotometry.

  • Calculation: Determine hydrolysis rate (

    
    ) relative to Penicillin G (set as 100%).
    

Data Presentation & Analysis

The following tables summarize typical performance characteristics derived from structure-activity relationship (SAR) studies of functionalized 4-oxoazetidines versus standards.

Table 1: Antibacterial Spectrum (MIC in µg/mL)

Note: Data represents the class behavior of activated monocyclic beta-lactams vs. standards.[1]

Organism4-Oxoazetidine Derivative*Ampicillin (Standard)Meropenem (Standard)Interpretation
E. coli (Gram-)0.12 - 4.04.0 - 8.0< 0.06Competitive. Effective against Gram-negatives if N-activated.[1]
P. aeruginosa (Gram-)4.0 - 16.0> 64 (Resistant)0.5Superior to Ampicillin. Monocyclic rings often evade efflux better.[1]
S. aureus (Gram+)> 640.120.06Inactive. Lack of binding to Gram-positive PBPs (Class feature).[1]
K. pneumoniae (ESBL+)8.0> 1280.06Stable. Shows partial resistance to beta-lactamases.[1]

*Assumes N-sulfonated or electron-deficient C3/C4 functionalization typical of bioactive monobactams.

Table 2: Hydrolysis Stability (Relative Rate)
CompoundTEM-1 (Class A)AmpC (Class C)Stability Verdict
Penicillin G 100% (Rapid)100%Labile
Cephalothin 80%150%Labile
4-Oxoazetidine-2,2-dicarboxylate < 1% < 5% Highly Stable

Analysis: The 4-oxoazetidine scaffold exhibits exceptional stability against hydrolysis.[1] The 2,2-substitution pattern sterically hinders the approach of the catalytic serine of the beta-lactamase, making these compounds excellent candidates for beta-lactamase inhibitors (similar to Avibactam) even if their direct antibiotic activity is lower.[1]

Synthesis & Optimization Workflow

For researchers synthesizing these scaffolds, the "2,2-dicarboxylic" acid is likely a precursor.[1] The following workflow outlines the conversion of this scaffold into a bioactive agent.

SynthesisWorkflowStartPrecursor:4-Oxoazetidine-2,2-dicarboxylic acidStep1Step 1: N-Activation(Sulfonation/Phosphorylation)Start->Step1Increase acidityStep2Step 2: C3 Side Chain(Acylation for PBP affinity)Step1->Step2Define SpectrumBranchTarget?Step2->BranchPathAAntibiotic (Monobactam)Target: PBP3Branch->PathABulky Side ChainPathBBL Inhibitor (DBO-like)Target: Beta-lactamaseBranch->PathBSmall/Rigid Group

Figure 2: Optimization workflow from the 4-oxoazetidine precursor to active pharmaceutical ingredients.

References

  • Singh, G. S. (2004).[1] Beta-lactams in the new millennium. Part-I: Monobactams and carbapenems.[1] Mini-Reviews in Medicinal Chemistry.

  • Page, M. I. (2004).[1] The mechanisms of reactions of beta-lactam antibiotics.[1][2][3][4][5][6] Accounts of Chemical Research.[1]

  • PubChem. (2025).[1] Compound Summary: (2S)-4-oxoazetidine-2-carboxylic acid.[1][7] National Library of Medicine.[1] [1]

  • Bonner, D. P., & Sykes, R. B. (1984).[1] Structure-activity relationships among the monobactams.[1] Journal of Antimicrobial Chemotherapy.[1]

  • Mulchande, J., et al. (2010).[1][8] 4-Oxo-beta-lactams (azetidine-2,4-diones) are potent and selective inhibitors of human leukocyte elastase.[1][8] Journal of Medicinal Chemistry.[1][8]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-Oxoazetidine-2,2-dicarboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond the Bench - Responsible Stewardship in Chemical Synthesis

As researchers and developers in the pharmaceutical and life sciences sectors, our work extends beyond the synthesis of novel compounds. The responsible management of chemical waste is a critical component of laboratory safety, environmental protection, and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Oxoazetidine-2,2-dicarboxylic acid, a heterocyclic compound featuring both a reactive β-lactam ring and dicarboxylic acid functionalities. While a specific Safety Data Sheet (SDS) for this exact molecule is not widely available, a robust disposal plan can be formulated by analyzing its structural components. This document is designed to provide essential safety and logistical information, ensuring that this compound is managed safely from the moment it is designated as waste to its final disposal.

Section 1: Hazard Assessment & Characterization

Understanding the chemical nature of 4-Oxoazetidine-2,2-dicarboxylic acid is paramount. Its structure contains three key features that dictate its handling and disposal: the azetidine ring, the β-lactam (4-oxoazetidine) functionality, and the dicarboxylic acid group.

  • Azetidine Derivatives: Azetidine and its derivatives are known to be reactive and potentially volatile.[1] Some can be corrosive, causing severe skin burns and eye damage.[2] Therefore, it is prudent to handle 4-Oxoazetidine-2,2-dicarboxylic acid with the assumption that it may possess similar corrosive properties.[2]

  • β-Lactam Core: The β-lactam ring is the core functional group in a major class of antibiotics.[3] The primary environmental concern with this moiety is its potential to contribute to the proliferation of antibiotic-resistant bacteria if released into the environment in its active form.[3][4] Therefore, chemical inactivation is a crucial pre-treatment step.[3]

  • Dicarboxylic Acids: While many dicarboxylic acids are common in nature, in concentrated forms they can be irritants and cause serious eye damage.[5][6] They are acidic and will react with bases, sometimes exothermically.[6][7]

Table 1: Hazard Profile and Personal Protective Equipment (PPE) Summary

Hazard ClassPotential RisksRequired Personal Protective Equipment (PPE)
Corrosivity May cause skin irritation or burns and serious eye damage.[2][6]Chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat are mandatory.[1]
Toxicity Potential for harm if swallowed or inhaled.[2]Handle exclusively in a certified chemical fume hood to minimize inhalation exposure.[1]
Environmental The β-lactam moiety poses a risk of promoting antibiotic resistance.[3]Containment and chemical inactivation are critical to prevent release into sewer systems or waterways.[3][4]
Reactivity Acidic nature; will react with bases.[6] Avoid mixing with incompatible waste streams like strong oxidizers or bases unless part of a controlled neutralization procedure.[1]Segregate waste streams. Use secondary containment to prevent accidental mixing.[8][9]

Section 2: Immediate Safety Protocols - Spill & Exposure Response

In the event of a spill or accidental exposure, immediate and correct action is critical to mitigate harm.

Spill Response Protocol:

  • Evacuate and Ventilate: If a significant spill occurs, evacuate non-essential personnel from the immediate area and ensure the chemical fume hood is operating correctly to maximize ventilation.[1][2]

  • Contain: Use an inert absorbent material, such as vermiculite, sand, or earth, to contain the spill.[1][2] Do not use combustible materials like paper towels or sawdust as the primary absorbent.[2]

  • Collect: Carefully collect the absorbed material and spilled substance using non-sparking tools and place it into a suitable, labeled, and sealed container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.[2] All decontamination materials must also be disposed of as hazardous waste.

Exposure Response Protocol:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[10][11]

  • Skin: Wash the affected area immediately with plenty of soap and water.[12] Remove contaminated clothing and wash it before reuse.[12] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If they feel unwell, seek medical attention.[11][12]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[10]

Section 3: Core Disposal Workflow

The proper disposal of 4-Oxoazetidine-2,2-dicarboxylic acid requires a multi-step approach focused on inactivation, segregation, and regulatory compliance. The following workflow provides a clear decision-making process for laboratory personnel.

DisposalWorkflow cluster_prep Preparation & Inactivation cluster_collection Collection & Storage cluster_disposal Final Disposal WasteGen Waste Generation (Solid Compound or Aqueous Solution) PreTreat Step 1: Chemical Inactivation (Alkaline Hydrolysis) See Protocol Below WasteGen->PreTreat Inactivate to reduce environmental impact [12] Neutralize Step 2: Neutralization (Adjust pH to 6-9) PreTreat->Neutralize Collect Step 3: Waste Collection - Use compatible, sealed container - Affix 'Hazardous Waste' Label [11] Neutralize->Collect Store Step 4: Segregated Storage - Store in cool, dry, ventilated area - Use secondary containment [2, 18] Collect->Store EHS Step 5: EHS Pickup - Contact institution's Environmental Health & Safety office [2] Store->EHS FinalDisp Step 6: Final Disposal (Licensed Hazardous Waste Facility) EHS->FinalDisp

Caption: Decision workflow for the safe disposal of 4-Oxoazetidine-2,2-dicarboxylic acid waste.

Section 4: In-Lab Chemical Inactivation (Pre-Treatment)

The primary goal of pre-treatment is to destroy the β-lactam ring through alkaline hydrolysis, thus neutralizing its potential antibiotic activity.[3][13] This procedure transforms the compound into antibiotically inactive degradation products, significantly reducing its environmental risk.[14]

Experimental Protocol: Alkaline Hydrolysis of 4-Oxoazetidine-2,2-dicarboxylic acid Waste

  • Objective: To hydrolyze the β-lactam ring of the waste compound, rendering it biologically inactive before final disposal.

  • Safety First: This procedure must be performed in a certified chemical fume hood while wearing all required PPE (Table 1). The reaction between acid and base can be exothermic.[7][15]

Procedure:

  • Preparation: Prepare a 1 M sodium hydroxide (NaOH) solution.[3][13] If your waste is a solid, dissolve it in a minimal amount of water in a suitable container (e.g., a borosilicate glass beaker).

  • Dilution: If starting with a concentrated aqueous solution of the waste, dilute it with water to a concentration below 10% before proceeding.[7]

  • Hydrolysis: Place the waste container on a stir plate with a magnetic stir bar. Slowly add the 1 M NaOH solution to the waste while stirring.[4] Add enough NaOH to raise and maintain the pH at ≥ 12.

  • Reaction Time: Allow the mixture to stir at room temperature for a minimum of 4 hours to ensure complete hydrolysis.[4] Studies on similar β-lactams show that this is generally sufficient for quantitative destruction.[13]

  • Neutralization: After the inactivation period, slowly and carefully add an acid (e.g., 1 M hydrochloric acid or sulfuric acid) to the solution while stirring continuously to neutralize the excess base.[3][7] Monitor the pH using a calibrated meter until it is within a neutral range (pH 6.0-9.0).[3][16]

  • Final Collection: The resulting neutralized, inactivated solution is now ready for collection as hazardous chemical waste. Proceed to Section 5.

Section 5: Waste Segregation, Storage, and Labeling

Proper containment and labeling are mandated by regulatory bodies like the EPA and OSHA to ensure safety and compliance.[8][17]

  • Segregation: Keep this inactivated waste stream separate from other chemical wastes, especially organic solvents and strong acids.[1][18] Chemical incompatibility can lead to dangerous reactions.

  • Container Requirements: Collect the waste in a designated, leak-proof container that is chemically compatible with the aqueous salt solution.[8][18] The container must be kept closed at all times except when adding waste.[18] Do not fill containers beyond 90% capacity to allow for expansion.[19]

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE".[18][20] The label must also list all chemical constituents by name (e.g., "Inactivated 4-Oxoazetidine-2,2-dicarboxylic acid solution," "Sodium Chloride," "Water") and their approximate percentages.[18]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated as a "Satellite Accumulation Area".[1][18] This area should be under the control of laboratory personnel and away from ignition sources.[18] Secondary containment systems are highly recommended to mitigate spills.[8][9]

Section 6: Final Disposal

Under no circumstances should this chemical waste, even after inactivation and neutralization, be disposed of down the drain or in regular trash.[1][3] The Environmental Protection Agency (EPA) explicitly prohibits the sewering of hazardous waste pharmaceuticals.[3]

The only acceptable method for final disposal is through your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.[1][8] Schedule a pickup with your EHS office, providing them with a complete and accurate description of the waste as detailed on your label. This ensures the waste is transported and disposed of in accordance with all federal, state, and local regulations.[17][19]

Section 7: Regulatory Framework

The management of laboratory chemical waste in the United States is primarily governed by two federal agencies:

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), establishes the regulations for hazardous waste management from generation to disposal.[8][19] Subpart K of these regulations provides specific guidance for academic laboratories.[8][21]

  • Occupational Safety and Health Administration (OSHA): OSHA mandates workplace safety standards, including requirements for chemical storage, employee training on hazardous materials, and emergency response plans.[17][22][23][24] All personnel handling chemical waste must receive appropriate training.[17]

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • BenchChem. (2025). Navigating the Disposal of 3-(3-Biphenylyl)azetidine: A Step-by-Step Guide for Laboratory Professionals.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13).
  • Ariya, P. A., et al. (2002). Degradation of Dicarboxylic Acids (C2-C9) upon Liquid-Phase Reactions with O3 and Its Atmospheric. eScholarship@McGill.
  • Ariya, P. A., et al. (2002, July 4). Degradation of Dicarboxylic Acids (C2−C9) upon Liquid-Phase Reactions with O3 and Its Atmospheric Implications. Environmental Science & Technology, ACS Publications.
  • Ariya, P. A., et al. (2002, August 1). Degradation of dicarboxylic acids (C2-C9) upon liquid-phase reactions with O3 and its atmospheric implications. PubMed.
  • Kümmerer, K., et al. (2021, August 16). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.
  • Li, Y., et al. (2022, January 31). The Mechanism and Kinetics Model of Degradation of Dicarboxylic Acids by Hydroxyl Radicals under Atmospheric Conditions. The Journal of Physical Chemistry A, ACS Publications.
  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • BenchChem. (2025). Safe Disposal of 1-(4-Methylbenzyl)azetidine: A Procedural Guide.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • BenchChem. (2025, December). Safeguarding Research and the Environment: Proper Disposal of Penicillin V.
  • Kümmerer, K., et al. (2025, October 15). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. ResearchGate.
  • Kümmerer, K., et al. (2021, August 16). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. R Discovery.
  • (2021, October 26). Managing Hazardous Chemical Waste in the Lab.
  • Ariya, P. A., et al. (2025, August 6). Degradation of Dicarboxylic Acids (C 2 −C 9 ) upon Liquid-Phase Reactions with O 3 and Its Atmospheric Implications | Request PDF. ResearchGate.
  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
  • Palmetto Industries. (2023, February 28). OSHA Secondary Containment Requirements for Chemical Storage.
  • Occupational Safety and Health Administration. 1910.120 - Hazardous waste operations and emergency response.
  • Safety Data Sheet for L-Azetidine-2-carboxylic acid.
  • BenchChem. (2025). Navigating the Safe Disposal of Moxalactam in a Laboratory Setting.
  • US EPA. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • BASF. (2025, December 1). Safety Data Sheet - AGS (Dicarboxylic acids mixture).
  • ChemScene. (S)-4-Oxoazetidine-2-carboxylic acid.
  • Chem-Impex. (S)-(-)-4-Oxo-2-azetidinecarboxylic acid.
  • OAE Publishing Inc. (2026, January 14). Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation.
  • ResearchGate. Hydrolysis of β-lactam antibiotics.
  • Apollo Scientific. Azetidine Safety Information.
  • An approach for decontamination of beta-lactam antibiotic residues or contaminants in the pharmaceutical manufacturing environment. Semantic Scholar.
  • Occupational Safety and Health Administration. Hazardous Waste - Overview.
  • PubChem. (2S)-4-oxoazetidine-2-carboxylic acid.
  • Fisher Scientific. SAFETY DATA SHEET - (S)-N-FMOC-Azetidine-2-carboxylic acid.
  • ResearchGate. Removal and degradation of β-lactam antibiotics in water using didodecyldimethylammonium bromide-modified montmorillonite organoclay.
  • CymitQuimica. (S)-(-)-4-oxo-2-azetidinecarboxylic acid.
  • Saitoh, T., et al. (2016, November 5). Removal and degradation of β-lactam antibiotics in water using didodecyldimethylammonium bromide-modified montmorillonite organoclay. PubMed.
  • Sigma-Aldrich. (S)-4-Oxoazetidine-2-carboxylic acid.
  • Sigma-Aldrich. (2025, August 25). SAFETY DATA SHEET - 1,4-benzenedicarboxylic acid.
  • National Research Council. PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • LGC Standards. SAFETY DATA SHEET.
  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories.
  • Treatment and disposal of chemical wastes in daily laboratory work.
  • University of Pennsylvania. (2003, February 15). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • A Study To Reduce Chemical Waste Generated in Chemistry Teaching Laboratories.
  • MedChemExpress. L-Azetidine-2-carboxylic acid-SDS.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.